N,3-bis(4-methoxyphenyl)propanamide

Description

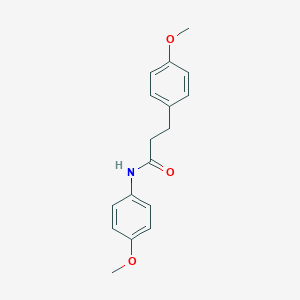

N,3-bis(4-methoxyphenyl)propanamide is a small-molecule amide featuring two 4-methoxyphenyl groups attached to the nitrogen and the β-carbon of the propanamide backbone. This compound, also referred to as AMI 82B in some studies , has garnered attention for its anti-virulence activity against Staphylococcus aureus in the Galleria mellonella infection model .

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34g/mol |

IUPAC Name |

N,3-bis(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C17H19NO3/c1-20-15-8-3-13(4-9-15)5-12-17(19)18-14-6-10-16(21-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,18,19) |

InChI Key |

AXDUBSNUXCAROV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-4-Methoxyphenyl-3-(4-methoxyphenyl)propanamide (AMI 82B)

3-Chloro-N-(4-methoxyphenyl)propanamide

Hydrazide Derivatives (e.g., Compound 39)

- Structure: Replaces the amide group with a hydrazide moiety (e.g., N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide).

- Activity :

- Significance : Hydrazide substitution enhances antioxidant capacity, likely due to improved radical stabilization.

Pyrazolyl/Triazolyl Propanamides (e.g., Compound 6)

- Structure : Heterocyclic substituents (pyrazole or triazole) at the β-carbon.

- Activity :

- Significance : Heterocycles modulate target specificity, possibly through kinase inhibition or DNA intercalation.

4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)

- Structure: Bis(4-methoxyphenyl) groups on a quinoline backbone.

- Synthesis : PdCl₂-catalyzed cross-coupling .

- Activity: Not explicitly reported, but quinoline derivatives often exhibit antimalarial or anticancer properties.

Structural and Functional Analysis

Impact of Substituents

- Methoxy Groups : Increase lipophilicity and electron-donating effects, enhancing membrane penetration and stabilizing amide resonance .

- Chloro vs. Aryl : Chlorine introduces electronegativity, altering electronic distribution and crystal packing .

- Hydrazide vs. Amide : Hydrazides improve radical scavenging via NH–N– resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.